molecular formula C11H12FNO4 B1184725 4-(5-fluoro-2-nitrophenoxy)tetrahydro-2H-pyran

4-(5-fluoro-2-nitrophenoxy)tetrahydro-2H-pyran

Cat. No.: B1184725
M. Wt: 241.218
InChI Key: UBOPIEBCGHAULF-UHFFFAOYSA-N
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Description

4-(5-fluoro-2-nitrophenoxy)tetrahydro-2H-pyran is a useful research compound. Its molecular formula is C11H12FNO4 and its molecular weight is 241.218. The purity is usually 95%.
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Properties

Molecular Formula

C11H12FNO4

Molecular Weight

241.218

IUPAC Name

4-(5-fluoro-2-nitrophenoxy)oxane

InChI

InChI=1S/C11H12FNO4/c12-8-1-2-10(13(14)15)11(7-8)17-9-3-5-16-6-4-9/h1-2,7,9H,3-6H2

InChI Key

UBOPIEBCGHAULF-UHFFFAOYSA-N

SMILES

C1COCCC1OC2=C(C=CC(=C2)F)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Di-tert-butyl azodicarboxylate (17.6 g, 76.4 mmol) was added into a solution of 5-fluoro-2-nitrophenol (10 g, 63.7 mmol), tetrahydro-2H-pyran-4-ol (7.3 mL, 76.4 mmol) and triphenyl phosphine (20 g, 76.4 mmol) in anhydrous DCM (120 mL) at 0° C. The solution was allowed to warm to ambient temperature overnight, concentrated in vacuo and the crude product triturated with n-pentane/diethyl ether (×2) to remove the triphenyl phosphine oxide (16.5 g) by-product. The sample was purified by flash column chromatography (5:1 petroleum ether (40-60° C.)/EtOAc) to yield yellow oil which was used in the next step directly.
Quantity
17.6 g
Type
reactant
Reaction Step One
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10 g
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reactant
Reaction Step One
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7.3 mL
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reactant
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20 g
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reactant
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Quantity
120 mL
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solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 5-fluoro-2-nitrophenol (100 g), tetrahydro-2H-pyran-4-yl methanesulfonate (172 g) and potassium carbonate (176 g) in N,N-dimethylformamide (1000 mL) was stirred at 50° C. for 3 days. Water was added to the reaction solution, and the mixture was extracted with ethyl acetate. The organic layer was washed with saturated brine, dried over magnesium sulfate, filtered and concentrated under reduced pressure. The obtained crude product was subjected to silica gel column chromatography (ethyl acetate:hexane=0:100 to 25:75, volume ratio) to give the title compound (138 g, yield 90%) as a yellow solid.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
172 g
Type
reactant
Reaction Step One
Quantity
176 g
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
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Quantity
0 (± 1) mol
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reactant
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0 (± 1) mol
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solvent
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0 (± 1) mol
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solvent
Reaction Step Four
Yield
90%

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